2,5-dimethoxy-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dimethoxy-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-22-10-12-23(13-11-22)15-16-4-6-17(7-5-16)21-28(24,25)20-14-18(26-2)8-9-19(20)27-3/h4-9,14,21H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYIFRLTDXNOAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzenesulfonyl chloride and 4-((4-methylpiperazin-1-yl)methyl)aniline.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: Common reagents include base catalysts like triethylamine or pyridine to facilitate the nucleophilic substitution reaction.
Procedure: The 2,5-dimethoxybenzenesulfonyl chloride is reacted with 4-((4-methylpiperazin-1-yl)methyl)aniline in the presence of a base to form the desired sulfonamide.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Batch or Continuous Flow Reactors: To control reaction conditions more precisely.
Purification Techniques: Such as recrystallization, chromatography, or distillation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,5-Dimethoxy-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 2,5-dimethoxy-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzenesulfonamide exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
The structural and functional distinctions between 2,5-dimethoxy-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzenesulfonamide and related sulfonamide derivatives are critical for understanding its pharmacological profile. Below is a detailed comparison:
Structural Comparison
Key Differences :
- Substituent Positioning : The target compound features 2,5-dimethoxy groups, whereas the analog in has 4-methoxy and 2,5-dimethyl groups. The latter’s methyl substituents likely enhance membrane permeability but reduce polarity compared to methoxy groups.
- Heterocyclic Moieties : The 4-methylpiperazine group in the target compound is more polar and basic than the 4-methylpiperidine-pyridazine system in the analog. Piperazine’s tertiary nitrogen may improve hydrogen-bonding interactions with biological targets .
Pharmacokinetic and Pharmacodynamic Comparisons
- Solubility : The target compound’s piperazine group and methoxy substituents likely confer higher aqueous solubility (logP ~2.5–3.0) compared to the more lipophilic analog in (estimated logP ~3.5–4.0 due to methyl and pyridazine groups).
- Binding Affinity : Piperazine-containing sulfonamides often exhibit stronger interactions with charged or polar enzyme active sites (e.g., carbonic anhydrase inhibitors). In contrast, pyridazine-linked analogs may favor hydrophobic targets like tyrosine kinases .
- Metabolic Stability : The methylpiperidine group in the analog may undergo slower hepatic metabolism compared to the piperazine group, which is prone to N-demethylation or oxidation.
Research Findings
- Analog from : Reported as a potent c-Met kinase inhibitor (IC₅₀ = 28 nM) in a 2025 study, attributed to its pyridazine ring’s interaction with the ATP-binding pocket .
Biological Activity
2,5-Dimethoxy-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C18H24N4O3S
- Molecular Weight : 368.47 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit cell proliferation in tumor cells by targeting specific protein kinases .
- Calcium Channel Modulation : The compound may influence cardiovascular parameters by interacting with calcium channels, as suggested by studies on related benzenesulfonamides .
In Vitro Studies
Several studies have assessed the biological activity of related sulfonamide compounds, providing insights into the potential effects of this compound:
- Antibacterial Activity : Compounds similar to this sulfonamide have demonstrated antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus mutans. The mechanism often involves inhibition of bacterial folate synthesis .
- Cardiovascular Effects : An isolated rat heart model was used to evaluate the effects of benzenesulfonamides on perfusion pressure and coronary resistance. The results indicated that certain derivatives could significantly lower perfusion pressure, suggesting a potential therapeutic role in managing cardiovascular conditions .
Case Studies
A notable case study involved the evaluation of a related compound's effect on perfusion pressure over time. The experimental design is summarized in Table 1:
| Group | Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|---|
| I | Control | - | Baseline |
| II | Compound A (e.g., benzenesulfonamide) | 0.001 | Decreased |
| III | Compound B (related sulfonamide) | 0.001 | Decreased |
| IV | Compound C (another derivative) | 0.001 | No significant change |
This study highlighted that specific modifications to the sulfonamide structure could enhance or diminish its pharmacological effects.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- ADME Properties : Theoretical models suggest varying absorption, distribution, metabolism, and excretion (ADME) profiles based on structural modifications. For instance, modifications that increase lipophilicity may enhance absorption but could also lead to increased toxicity .
- Toxicological Assessment : Preliminary assessments indicate that while some derivatives exhibit promising biological activity, they may also pose risks for toxicity at higher concentrations.
Q & A
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including sulfonamide coupling, piperazine substitution, and functional group modifications. For example, coupling the benzenesulfonamide core with a 4-((4-methylpiperazin-1-yl)methyl)phenyl group requires nucleophilic substitution under anhydrous conditions. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used, with temperature control (e.g., 0–60°C) to prevent side reactions. Catalysts such as triethylamine may enhance reactivity .
Q. How is the molecular structure characterized, and what analytical techniques are most effective?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and purity. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹). High-Performance Liquid Chromatography (HPLC) monitors purity (>95% typically required) .
Q. Under what conditions does the sulfonamide group hydrolyze, and how does this impact experimental design?
The sulfonamide moiety is stable under neutral conditions but hydrolyzes in extreme acidic (pH < 2) or basic (pH > 12) environments. Researchers must avoid prolonged exposure to such conditions during synthesis or biological assays. Stability studies using pH-controlled buffers and kinetic monitoring via HPLC are recommended .
Advanced Questions
Q. How can researchers optimize the sulfonamide coupling step to minimize by-products?
By-products often arise from incomplete substitution or oxidation. Optimizing stoichiometry (e.g., 1.2 equivalents of piperazine derivative), using fresh coupling agents (e.g., EDCI/HOBt), and inert atmospheres (N₂/Ar) reduce side reactions. Reaction progress should be tracked via thin-layer chromatography (TLC) .
Q. What strategies resolve contradictions in reported biological activity across different assays?
Discrepancies may stem from assay-specific conditions (e.g., cell line variability, concentration ranges). Orthogonal validation methods, such as surface plasmon resonance (SPR) for binding affinity and kinase inhibition assays, can clarify mechanisms. Comparative studies with structural analogs (e.g., replacing 4-methylpiperazine with piperidine) may isolate critical pharmacophores .
Q. How does the 4-methylpiperazine moiety influence pharmacokinetic properties?
The 4-methylpiperazine group enhances solubility via basic nitrogen atoms, improving bioavailability. Its conformational flexibility may also aid target binding. Computational modeling (e.g., molecular docking with FGFR1 or serotonin receptors) can predict interactions, while logP measurements assess lipophilicity .
Q. What computational methods are effective for predicting target interactions?
Molecular dynamics simulations (e.g., using GROMACS) and density functional theory (DFT) calculations evaluate binding stability and electronic properties. Pharmacophore mapping (e.g., with Schrödinger Suite) identifies critical interaction sites, such as hydrogen bonding with sulfonamide oxygens .
Q. How do structural modifications (e.g., methoxy vs. methyl groups) alter bioactivity?
Methoxy groups increase electron density on the benzene ring, enhancing π-π stacking with aromatic residues in target proteins. Methyl groups may improve metabolic stability. Comparative SAR studies using analogs with varying substituents (e.g., 2,5-dimethyl vs. 2,5-dimethoxy) reveal structure-activity trends .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Scaling up introduces issues like exothermic reactions and impurity accumulation. Flow chemistry systems improve heat dissipation, while recrystallization in ethanol/water mixtures enhances purity. Process analytical technology (PAT) ensures batch consistency .
Q. How can researchers validate off-target effects in kinase inhibition assays?
Use selectivity panels (e.g., Eurofins KinaseProfiler) to screen against 100+ kinases. Counter-screening with inactive enantiomers or CRISPR-edited cell lines (e.g., FGFR1-KO) confirms on-target activity. Dose-response curves (IC₅₀) quantify potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
